![molecular formula C20H17BrFN5O3 B2517803 N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052559-39-3](/img/structure/B2517803.png)
N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C20H17BrFN5O3 and its molecular weight is 474.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydropyrrolo[3,4-d][1,2,3]triazole core. Its molecular formula is C19H16BrFN2O3 with a molar mass of approximately 419.25 g/mol. The presence of bromine and fluorine atoms suggests potential interactions with biological targets due to their electronegative nature.
Property | Value |
---|---|
Molecular Formula | C19H16BrFN2O3 |
Molar Mass | 419.25 g/mol |
CAS Number | Not specified |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a series of pyrazine derivatives have been shown to inhibit Zika virus protease with IC50 values as low as 130 nM. This suggests that the target compound may also possess inhibitory effects against viral proteases due to structural similarities .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have been explored through molecular docking studies against COX-1 and COX-2 enzymes. Derivatives of 1,2,4-triazole have demonstrated selective inhibition of COX-1 over COX-2, indicating a pathway for developing anti-inflammatory agents . The hydrophobic interactions of the alkyl groups in these derivatives significantly affect their affinity towards these cyclooxygenases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the substituents on the tetrahydropyrrolo triazole core can lead to enhanced potency or selectivity against specific biological targets. For example:
- Alkyl Substituents : Variations in alkyl chain length and branching can influence binding affinity.
- Aromatic Groups : The introduction of electron-withdrawing or donating groups can modulate the electronic properties of the compound, thereby affecting its interaction with target proteins.
Study on Triazole Derivatives
A recent study focused on synthesizing new alkyl derivatives of triazole compounds demonstrated their effectiveness in inhibiting inflammatory responses through selective COX-1 inhibition. The study found that certain modifications led to improved anti-inflammatory activity compared to existing drugs .
Antiviral Screening
Another research initiative screened various derivatives for their antiviral efficacy against flaviviruses. Compounds with structural features similar to this compound exhibited promising results in vitro and in vivo models .
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN5O3/c1-10-5-11(2)7-13(6-10)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-15-4-3-12(21)8-14(15)22/h3-8,17-18H,9H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVSDVCSZNSHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Br)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.